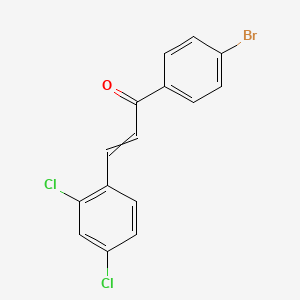
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one” is a chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds . This compound comprises two substituted benzene rings bridged by a prop-2-en-1-one group .
Molecular Structure Analysis
The molecule of the title compound is shown to be the E isomer, with the 3,4-dichloro-benzoyl and p-bromo-phenyl substituents in trans positions with respect to the chalcone olefin bond . The molecule is non-planar, the two aromatic rings forming a dihedral angle .Physical And Chemical Properties Analysis
The compound has been characterized by FT-IR, FT-Raman, UV–vis and NMR techniques . The HOMO-LUMO energy gap is found to be 3.882 eV and is used to calculate global reactivity parameters .Wissenschaftliche Forschungsanwendungen
Chalcones, including 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, are a class of compounds known for their diverse range of biological activities and potential applications in scientific research. Below are six distinct applications of chalcones, each detailed in its own section:
Fluorescent Materials
Due to their structural properties, chalcones can be used as fluorescent materials for various scientific applications, including bioimaging and molecular probes.
Each of these applications represents a unique field where chalcones can contribute significantly to scientific research and development .
Zukünftige Richtungen
The compound has been studied for its nonlinear optical (NLO) behavior due to its crystallization in non-centrosymmetric structure, excellent second harmonic generation efficiency (SHG) and flexibility in structure of chalcones due to donor-acceptor groups . This suggests potential applications in electro-optic modulation, frequency mixing and second-harmonic generation .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYULJYQCIXAZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377555 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
CAS RN |
918496-04-5 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural organization of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A1: Research reveals that 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one molecules arrange themselves in a specific manner. [] These molecules form chains along the crystallographic b-axis due to close interactions between bromine and chlorine atoms (Br⋯Cl contacts). Furthermore, these chains assemble into layers through hydrogen bonding involving carbon and oxygen atoms (C—H⋯O intermolecular interactions). These layers then stack in parallel along the crystallographic c-axis, creating a three-dimensional structure. [] You can find a visualization of this structure in the paper titled "1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one" published on Semantic Scholar: .
Q2: Are there any computational studies on the properties of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A2: Yes, researchers have employed computational chemistry to investigate the properties of this compound. While specific details of the simulations and calculations are not provided in the abstract, a study titled "Spectroscopic Investigation and Density Functional Theory prediction of First and Second order Hyperpolarizabilities of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one" explored the molecule's hyperpolarizabilities using Density Functional Theory (DFT). This suggests potential applications in nonlinear optics and related areas. You can find more information about this research on Semantic Scholar: .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

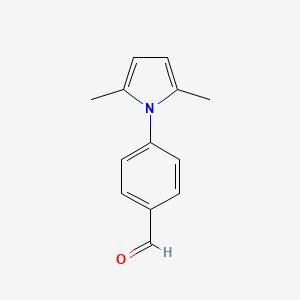
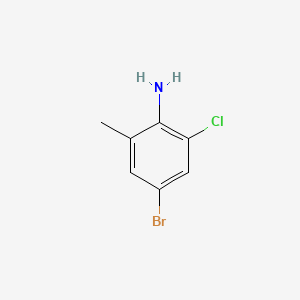
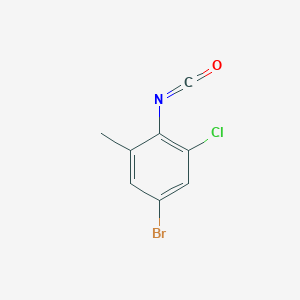

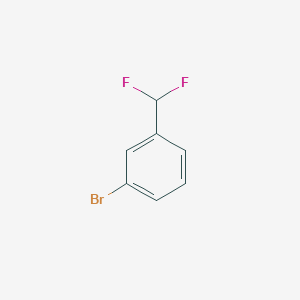
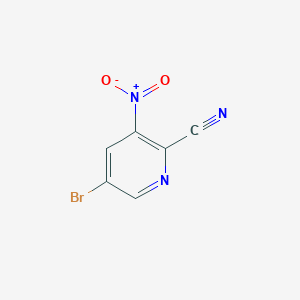
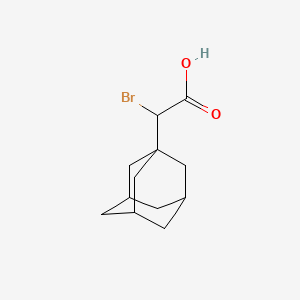
![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)

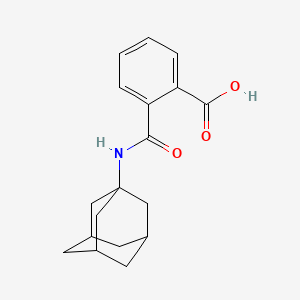
![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1272489.png)

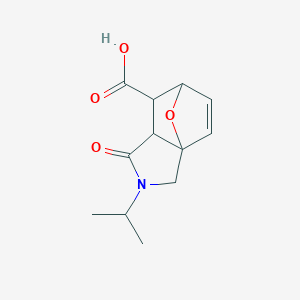
![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1272494.png)